molecular formula C11H12BrNO B2738488 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 2167942-69-8

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2738488
CAS RN: 2167942-69-8
M. Wt: 254.127
InChI Key: MZIUVNDODFOPFC-UHFFFAOYSA-N
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Description

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. It is a brominated analogue of the quinoline ring system, which is an important building block for many organic compounds. 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one has a wide range of potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Photolabile Protecting Groups

The use of brominated hydroxyquinoline, closely related to 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, as a photolabile protecting group for carboxylic acids has been highlighted. This compound shows greater efficiency in single-photon quantum efficiency compared to other esters and has shown potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it useful in biological studies for caging biological messengers (Fedoryak & Dore, 2002).

Metal Chelation and Alzheimer's Disease Research

Research on mixed ligand Cu^2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters indicates that derivatives of 8-hydroxyquinolines, which share structural similarities with 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, have significant potential in treating Alzheimer's disease. These compounds show strong metal chaperone activity, ability to disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry, suggesting their role in neuroprotective and neuroregenerative effects (Kenche et al., 2013).

Corrosion Inhibition

The synthesis and evaluation of novel 8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in acidic conditions have been explored. These derivatives demonstrate the ability to protect metals from corrosion, with their effectiveness evaluated using weight loss and electrochemical techniques, indicating potential applications in material science and engineering (Rbaa et al., 2018).

Photophysical Properties

Studies on the photophysical properties of quinoline derivatives have provided insights into their potential use in biological applications. For instance, substituent effects on the sensitivity of quinoline photoremovable protecting groups to one- and two-photon excitation have been investigated, revealing that specific modifications can significantly alter their photochemical and photophysical properties, making them suitable for controlled physiological studies (Davis et al., 2009).

Synthesis and Characterization

Research on the synthesis, characterization, and application of 8-hydroxyquinolinium bromide and its monohydrate has provided valuable information on the molecular structures and properties of these compounds. Such studies contribute to the understanding of their behavior in various chemical environments, potentially leading to novel applications in chemical synthesis and materials science (Szafran et al., 2019).

properties

IUPAC Name

8-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUVNDODFOPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CC=C2)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

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